(E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
Description
The compound (E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a structurally complex acrylamide derivative featuring three distinct heterocyclic motifs: a furan ring, a 1,2,4-oxadiazole ring, and a 1-methyl-1H-pyrrole substituent. The acrylamide backbone serves as a central scaffold, enabling conjugation with these moieties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-19-8-2-5-12(19)15-17-14(22-18-15)10-16-13(20)7-6-11-4-3-9-21-11/h2-9H,10H2,1H3,(H,16,20)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFFLEGOYJLVLC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the pyrrole ring: The pyrrole ring can be constructed via Paal-Knorr synthesis or other cyclization methods.
Construction of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the furan, pyrrole, and oxadiazole rings through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound Distinctions
- Oxadiazole-Pyrrole Hybrid : The 1,2,4-oxadiazole ring fused with a 1-methylpyrrole group (absent in analogs ) could enhance metabolic stability and hydrogen-bonding capacity.
- Stereoelectronic Profile : The furan-oxadiazole combination may create a polarized electronic environment, differing from the nitro or trimethoxy substituents in analogs.
- Synthetic Complexity : The presence of multiple heterocycles likely necessitates multi-step synthesis, contrasting with the simpler oxazolone-based routes in analogs.
Data Table: Comparative Analysis of Acrylamide Derivatives
Research Findings and Implications
- Synthetic Challenges : The target compound’s 1,2,4-oxadiazole-pyrrole motif may require specialized cyclization strategies (e.g., amidoxime intermediates), unlike the oxazolone-based methods in analogs .
- Electronic Properties : The oxadiazole’s electron-deficient nature could modulate the acrylamide’s reactivity, contrasting with the electron-rich trimethoxybenzamide in compound 3 .
- Biological Potential: While analogs like compound 3 are explored as chemotherapeutics , the target compound’s heterocyclic diversity may broaden its applicability in kinase inhibition or antimicrobial contexts, though direct evidence is lacking.
Biological Activity
The compound (E)-3-(furan-2-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a furan ring, a pyrrole moiety, and an oxadiazole group. The acrylamide functional group is known for its reactivity in various biological contexts. The unique combination of these heterocycles may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that acrylamide derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated the ability to inhibit cancer cell proliferation across various cancer types. A study reported that certain oxadiazole derivatives showed IC50 values around 92.4 μM against multiple cancer cell lines, including colon and lung cancers .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Pyrrole and oxadiazole derivatives have been documented to possess antibacterial properties. For example, certain pyrrole-based compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . The presence of the furan ring may enhance this activity due to its electron-rich nature.
The mechanisms through which these compounds exert their biological effects often involve the inhibition of key enzymes or pathways within target cells. For instance, oxadiazole derivatives have shown inhibitory potency against various targets like Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA), which are crucial in cancer and inflammatory processes .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-(furan-2-yl)-N-(thiophen-2-yll)acrylamide | Furan and thiophene moieties | Potential anticancer activity |
| N-(4-hydroxyphenyl)acrylamide | Hydroxyphenyl group | Anticancer properties |
| N,N-diethylacrylamide | Simple alkane chains | Used in polymer synthesis |
| N-(2-hydroxyethyl)carbamothioyl acrylamide | Contains sulfur and hydroxyl groups | Corrosion inhibitor |
This table illustrates how This compound compares to other acrylamide derivatives in terms of structural features and biological activities.
Case Studies and Research Findings
A notable study highlighted the synthesis of new oxadiazole derivatives that exhibited significant antiproliferative effects on various cancer cell lines. These findings suggest that modifications to the oxadiazole structure can enhance biological activity . Furthermore, another investigation into pyrrole-containing compounds revealed their efficacy against bacterial strains, indicating a promising avenue for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
